molecular formula C10H19NO B12615389 N-methylnon-2-enamide CAS No. 920756-29-2

N-methylnon-2-enamide

Cat. No.: B12615389
CAS No.: 920756-29-2
M. Wt: 169.26 g/mol
InChI Key: GQBCQJCQLBMAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Unsaturated Amide Chemistry and Significance

Unsaturated amides are a class of organic compounds characterized by the presence of an amide functional group directly attached to or in conjugation with a carbon-carbon double or triple bond. The α,β-unsaturated amides, such as N-methylnon-2-enamide, are particularly noteworthy. The conjugation of the nitrogen lone pair, the carbonyl group, and the C=C double bond results in a unique electronic distribution that influences their chemical reactivity.

The significance of unsaturated amides is multifaceted. They are integral components of numerous natural products, including alkaloids and piper-amides, which often exhibit a range of biological activities. researchgate.net In the realm of pharmaceuticals, the unsaturated amide motif is found in various drug candidates and approved drugs, contributing to their metabolic stability and target-binding affinity. researchgate.net Furthermore, these compounds serve as valuable building blocks in organic synthesis, participating in a variety of transformations to construct complex molecular architectures. nih.govbohrium.com Their applications also extend to materials science, where they can be incorporated into polymers. mdpi.com

Definition and Structural Context of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₉NO. Its structure features a nine-carbon chain (nonanamide) with a double bond at the C2-C3 position (2-ene) and a methyl group attached to the nitrogen atom of the amide. As an α,β-unsaturated amide, the double bond is conjugated with the carbonyl group. This conjugation dictates much of its chemical behavior.

The IUPAC name for this compound is this compound, and it is identified by the CAS number 920756-29-2. acs.orgnih.gov The structure allows for the existence of (E) and (Z) stereoisomers, depending on the orientation of the substituents around the C=C double bond.

Table 1: Structural and Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 920756-29-2
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
Canonical SMILES CCCCCCC=CC(=O)NC
InChI Key Predicted: YLTCBUHVOFVMEQ-UHFFFAOYSA-N

Current Research Landscape and Unexplored Territories for this compound

The current research landscape for this compound itself is relatively sparse, with limited dedicated studies available in public-domain scientific literature. Much of the understanding of its chemistry is inferred from the broader knowledge of α,β-unsaturated amides. While general synthetic methods are well-established for this class of compounds, specific optimization and application of these methods for this compound are not extensively documented.

Unexplored territories for this compound represent a significant opportunity for future research. A thorough investigation into its specific biological activities could reveal potential applications in medicinal chemistry. Its properties as a monomer in polymer synthesis have not been extensively explored. Furthermore, its potential as a precursor in the stereoselective synthesis of more complex molecules remains an open area for investigation. The development of specific catalytic systems for its synthesis and functionalization could also be a fruitful avenue of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920756-29-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-methylnon-2-enamide

InChI

InChI=1S/C10H19NO/c1-3-4-5-6-7-8-9-10(12)11-2/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

GQBCQJCQLBMAHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)NC

Origin of Product

United States

Synthesis and Chemical Properties

Established Synthetic Routes to α,β-Unsaturated Amides

While specific literature on the synthesis of N-methylnon-2-enamide is scarce, several general methods for the preparation of α,β-unsaturated amides are well-established and applicable. These routes often involve the formation of the amide bond or the creation of the carbon-carbon double bond as a key step.

One common approach is the amidation of α,β-unsaturated carboxylic acids . Non-2-enoic acid can be reacted with methylamine (B109427) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the corresponding amide.

Another versatile method is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-containing amide with an aldehyde. For the synthesis of this compound, this would typically involve the reaction of heptanal (B48729) with a phosphonate (B1237965) reagent derived from N-methyl-2-bromoacetamide. The HWE reaction often provides excellent control over the stereochemistry of the resulting double bond, favoring the (E)-isomer. rsc.orgacs.org

Palladium-catalyzed carbonylation reactions have also emerged as powerful tools for the synthesis of α,β-unsaturated amides. For instance, the aminocarbonylation of vinyl halides or styrenes with an amine and carbon monoxide can yield the desired product. rsc.orgnih.gov

Predicted Chemical Properties and Spectroscopic Analysis

The chemical properties of this compound are dictated by its functional groups. The α,β-unsaturated amide system is an electron-deficient alkene, making it susceptible to nucleophilic attack at the β-carbon (Michael addition). The amide bond itself is relatively stable but can be hydrolyzed under acidic or basic conditions.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 169.27 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 7

Note: These values are computationally predicted and may differ from experimental values.

A detailed spectroscopic analysis would be essential for the definitive characterization of this compound.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons in the range of 5.5-7.0 ppm, with their coupling constant providing information about the stereochemistry of the double bond. Signals for the N-methyl group would appear as a singlet or doublet, and the aliphatic protons of the nonenyl chain would be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon around 165-175 ppm and the vinylic carbons between 120-150 ppm. The N-methyl carbon and the carbons of the alkyl chain would resonate at higher field strengths.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), the N-H bending vibration (around 1550 cm⁻¹), and the C=C stretching vibration (around 1620 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

Reactivity and Potential Applications

Key Chemical Reactions of α,β-Unsaturated Amides

The reactivity of N-methylnon-2-enamide is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system. This makes it a prime substrate for Michael additions , where nucleophiles add to the β-position. A variety of nucleophiles, including organocuprates, enolates, and thiols, can participate in this reaction. chemsrc.comnih.gov

The double bond can also undergo hydrogenation to yield the corresponding saturated amide, N-methylnonanamide. This can often be achieved with high stereoselectivity using chiral catalysts, which is a key transformation in the synthesis of chiral amines.

Furthermore, the double bond can participate in cycloaddition reactions , such as the Diels-Alder reaction, where it can act as a dienophile. The amide functionality can also be manipulated, for example, through reduction to the corresponding amine.

Infrared (IR) Spectroscopy for Functional Group Identification

Potential in Organic Synthesis and Materials Science

In organic synthesis, this compound can serve as a versatile intermediate. Its ability to undergo conjugate addition allows for the introduction of various functional groups at the β-position, leading to the construction of more complex molecules. The stereoselective reduction of the double bond can provide access to chiral building blocks.

In materials science, α,β-unsaturated amides can be used as monomers in polymerization reactions. The resulting polymers may possess interesting properties due to the presence of the amide groups, which can participate in hydrogen bonding and influence the material's thermal and mechanical stability. While specific applications for this compound in this area are not documented, its structure suggests potential for such investigations. mdpi.com

Natural Occurrence and Biomimetic Approaches

Unsaturated Amides in Natural Products

While N-methylnon-2-enamide itself has not been reported as a naturally occurring compound, the unsaturated amide moiety is a common feature in a wide array of natural products. A prominent example is capsaicin, the active component in chili peppers, which possesses a nonenamide substructure. thieme-connect.de Another class of natural products rich in unsaturated amides is the piperamides, isolated from plants of the Piper genus, which exhibit a variety of biological activities. researchgate.net The biosynthesis of these compounds often involves the condensation of a fatty acid with an amine.

Biomimetic Synthesis Strategies

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex molecules. For unsaturated amides, a biomimetic approach could involve the enzymatic or enzyme-mimicking condensation of a fatty acid derivative with an amine. While no specific biomimetic synthesis of this compound has been reported, the general principles of biomimetic chemistry could be applied to develop novel and efficient synthetic routes. This could involve the use of catalysts that mimic the active sites of enzymes responsible for amide bond formation in nature.

Conclusion

N-methylnon-2-enamide, while not extensively studied as an individual compound, is a representative member of the important class of α,β-unsaturated amides. Its chemical structure suggests a rich reactivity profile, making it a potentially valuable building block in organic synthesis and a candidate for investigation in materials science and medicinal chemistry. The established chemistry of unsaturated amides provides a solid foundation for exploring the untapped potential of this compound. Future research focused on its specific synthesis, characterization, and application is warranted to fully elucidate its chemical and biological significance.

Q & A

Basic: What are the common synthetic routes for N-methylnon-2-enamide, and how can their efficiency be optimized?

Answer:
this compound can be synthesized via reductive amination or nucleophilic acyl substitution. A methodological approach involves:

  • Reductive amination : React a ketone/aldehyde precursor (e.g., non-2-enal) with methylamine under catalytic hydrogenation (e.g., Pd/C or NaBH4). Optimize molar ratios (e.g., 1.2:1 amine:carbonyl) and solvent choice (e.g., methanol for polar intermediates) to minimize side products .
  • Acylation : Use non-2-enoyl chloride and methylamine in anhydrous conditions (e.g., THF, 0°C) with triethylamine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1).
    Efficiency optimization :
    • Employ column chromatography (silica gel, gradient elution) for purification.
    • Validate purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase).
    • Reference analogous protocols for N-substituted amides in .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:
Key techniques :

  • 1H/13C NMR : Assign peaks using DEPT-135 (e.g., methyl groups at δ 2.8–3.1 ppm, enamide protons at δ 5.5–6.2 ppm). Compare with computational predictions (DFT) for stereochemical confirmation .
  • HRMS : Validate molecular formula (C₁₁H₂₁NO) with <2 ppm error. Use ESI+ mode for ionization .
  • IR spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
    Data interpretation example :
Technique Key Peaks Structural Inference
1H NMRδ 6.1 (d, J=15 Hz)Trans-configuration of enamide
13C NMRδ 170.5Carbonyl group (amide)
HRMS[M+H]+=184.1696Confirms molecular weight

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination of this compound?

Answer:
Contradictions in crystallographic data (e.g., disordered atoms, twinning) require:

Data reprocessing : Use SHELXL for refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and applying TWIN/BASF commands for twinned crystals .

Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify patterns in intermolecular interactions. For example, N–H···O bonds may stabilize the crystal lattice .

Validation tools : Cross-check with PLATON (e.g., void analysis, Hirshfeld surfaces) to detect unresolved solvent molecules or packing defects .

Advanced: What strategies ensure reproducibility in synthesizing this compound under varying experimental conditions?

Answer:
Reproducibility hinges on:

  • Standardized protocols : Document reaction parameters (e.g., temperature ±0.5°C, inert gas flow rates) and batch-to-batch reagent purity checks (e.g., Karl Fischer titration for solvent dryness) .
  • Robust analytical workflows :
    • Use internal standards (e.g., anthracene) in NMR for quantitative analysis.
    • Implement QC thresholds (e.g., ≥95% purity via HPLC).
  • Contingency planning : Pre-test alternative solvents (e.g., DMF vs. THF) if starting materials exhibit poor solubility .

Advanced: How do intermolecular interactions influence the physicochemical properties of this compound, and what analytical methods are suitable for studying these interactions?

Answer:
Key interactions :

  • Hydrogen bonding : N–H···O bonds affect melting point and solubility.
  • Van der Waals forces : Aliphatic chains influence hydrophobicity.
    Analytical methods :
  • Single-crystal XRD : Resolve H-bonding networks (e.g., R-factor <5%) .
  • DSC/TGA : Measure thermal stability (e.g., decomposition onset at >200°C).
  • Molecular dynamics simulations : Model solvent interactions (e.g., in water/ethanol mixtures) using AMBER or GROMACS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (mandatory for liquid/solid handling) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate organic waste in labeled containers for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.